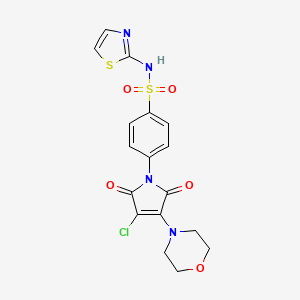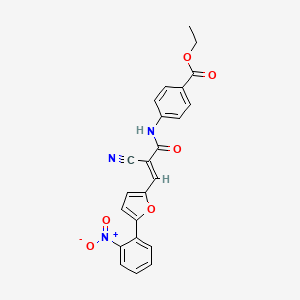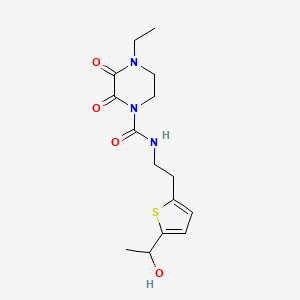![molecular formula C19H14ClN5O B2489225 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea CAS No. 862811-90-3](/img/structure/B2489225.png)
1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves multi-step reactions, starting from base chemicals to the final product. A study by Rao et al. (2011) describes a method for synthesizing pyrimidine derivatives, indicating the potential pathway for creating complex compounds like 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea. This method is efficient and convenient, suggesting the involvement of reagents like N,N′-dichlorobis(2,4,6-trichlorophenyl)urea (CC-2) for the synthesis of pyrimidone and pyrimidine derivatives (Rao et al., 2011).
Molecular Structure Analysis
The determination and analysis of molecular structure are crucial for understanding the compound's chemical behavior. Sun et al. (2022) synthesized a related compound, elucidating its structure through spectrometry and X-ray diffraction, providing insights into molecular conformation and stability (Sun et al., 2022). These methods likely apply to the compound , revealing detailed structural information.
Chemical Reactions and Properties
Chemical reactions and properties, including reactivity and interaction with other substances, are essential for compound characterization. Bazin et al. (2013) explored functionalizing imidazo[1,2-a]pyridine derivatives, highlighting the compound's potential reactivity and versatility in synthesis processes (Bazin et al., 2013). Such studies offer insights into how 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea might react under various conditions.
Physical Properties Analysis
Understanding the physical properties, including melting point, solubility, and crystalline structure, is vital for compound handling and application. The crystal structure analysis of a similar compound by Hu et al. (2007) provides a glimpse into the physical characteristics that can be expected for 1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea, revealing how molecular arrangements affect the physical properties (Hu et al., 2007).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and photostability, play a crucial role in determining a compound's applicability in various scientific and industrial fields. The work by Saracoglu et al. (2019) on 2-oxopyrimidin-1(2H)-yl-urea derivatives offers insight into the chemical properties through spectroscopic techniques and quantum-chemical calculations, providing a foundation for understanding the chemical behavior of similar compounds (Saracoglu et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
Researchers have developed efficient methodologies for synthesizing pyrimidine and imidazole derivatives, leveraging compounds similar to "1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea". For instance, Rao et al. (2011) reported a simple and efficient method for the synthesis of 3,4-dihydropyrimidin-2-(1H)one and benzo[4,5]imidazo/thioazo[1,2-a]pyrimidine derivatives using N,N′-dichlorobis(2,4,6-trichlorophenyl)urea as a new reagent, highlighting the compound's role in facilitating the synthesis of pyrimidone and pyrimidine derivatives Tetrahedron Letters.
Antimicrobial Activity
Another significant area of application is the exploration of antimicrobial properties. Ladani et al. (2009) prepared derivatives of 2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, which, upon cyclization with urea and thiourea, exhibited antibacterial and antifungal activities, underscoring the potential of these compounds in developing new antimicrobial agents ChemInform.
Environmental Degradation
In environmental science, the degradation behavior of related sulfonylurea herbicides in soil was studied by Morrica et al. (2001), providing insights into the environmental fate of these compounds. The study highlighted the degradation pathways and half-life of imazosulfuron, a compound with structural similarities, in different soil conditions Pest management science.
Synthesis of Heterocyclic Compounds
Kravchenko et al. (2018) reviewed the development of new methods for the synthesis of glycolurils and their analogues, which include pharmacologically active compounds, explosives, and gelators, demonstrating the broad applications of these heterocyclic compounds in science and technology Russian Chemical Reviews.
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN5O/c20-14-5-7-15(8-6-14)22-19(26)23-16-4-1-3-13(11-16)17-12-25-10-2-9-21-18(25)24-17/h1-12H,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJXWWTDBPPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=CC=C(C=C2)Cl)C3=CN4C=CC=NC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-isopropylphenyl)-2-(3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2489142.png)
![methyl 3-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2489145.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)

![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)


![N,N,6-Trimethyl-2-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2489160.png)


![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)